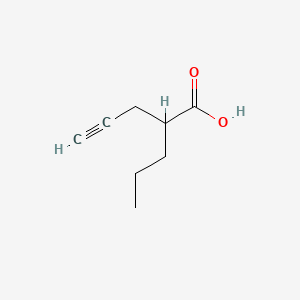
7-Hydroxytrichodermol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxytrichodermol is a trichothecene mycotoxin produced by the fungus Myrothecium roridum . Trichothecenes are a group of sesquiterpenoid compounds known for their toxic effects on eukaryotic cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxytrichodermol typically involves the cultivation of Myrothecium roridum under specific conditions that promote the production of simple trichothecenes rather than macrocyclic ones . The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely established due to its toxic nature. the compound can be produced in controlled laboratory settings for research purposes. The process involves large-scale fermentation of Myrothecium roridum, followed by extraction and purification .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxytrichodermol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxytrichodermol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of trichothecenes.
Biology: Researchers use it to investigate the biological effects of trichothecenes on eukaryotic cells.
Medicine: Its cytotoxic properties make it a candidate for developing anti-cancer agents.
Industry: It is studied for its potential use in controlling plant pathogens due to its antifungal properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxytrichodermol involves the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cell death, making it a potent cytotoxic agent .
Vergleich Mit ähnlichen Verbindungen
- Trichothecolone
- 7-Hydroxyscirpene
- 8-Deoxy-trichothecin
Comparison: 7-Hydroxytrichodermol is unique among trichothecenes due to its specific hydroxylation pattern, which influences its biological activity. Compared to trichothecolone and 7-hydroxyscirpene, it exhibits distinct cytotoxic properties and a different spectrum of activity against various cell lines .
Eigenschaften
CAS-Nummer |
99624-08-5 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(2S,3R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol |
InChI |
InChI=1S/C15H22O4/c1-8-4-9(16)13(2)11(5-8)19-12-6-10(17)14(13,3)15(12)7-18-15/h5,9-12,16-17H,4,6-7H2,1-3H3/t9-,10-,11-,12-,13+,14?,15?/m1/s1 |
InChI-Schlüssel |
HSKDIWXLQLBLPQ-HRDJXZGKSA-N |
SMILES |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
Isomerische SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1)O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |
Kanonische SMILES |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
Synonyme |
7-hydroxytrichodermol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)


